molecular formula C21H20N2O5S B300588 N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No. B300588
M. Wt: 412.5 g/mol
InChI Key: CUJKVNQLUPPQLG-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a thiazolidinedione derivative that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by this compound leads to increased insulin sensitivity and decreased inflammation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to increase insulin sensitivity and decrease blood glucose levels in animal models of diabetes. Additionally, this compound has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied and its effects on PPARγ activation are well understood. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage range and potential side effects of this compound.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. One area of research could focus on its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to have neuroprotective properties and may have potential as a therapeutic agent for these diseases. Another area of research could focus on the development of more potent and selective PPARγ agonists based on the structure of this compound. Finally, further studies are needed to determine the potential toxicity and side effects of this compound in order to determine its safety for use in humans.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves the reaction of 3,4-dimethylaniline with ethyl 2-bromoacetate to form the corresponding ester. This ester is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form the thiazolidinedione core. The resulting compound is then reacted with 4-hydroxy-3-methoxybenzaldehyde to form the final product.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been used in scientific research as a potential therapeutic agent for a variety of diseases. This compound has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. It has also been studied for its potential use in the treatment of cancer, cardiovascular disease, and neurodegenerative disorders.

properties

Product Name

N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C21H20N2O5S/c1-12-4-6-15(8-13(12)2)22-19(25)11-23-20(26)18(29-21(23)27)10-14-5-7-16(24)17(9-14)28-3/h4-10,24H,11H2,1-3H3,(H,22,25)/b18-10+

InChI Key

CUJKVNQLUPPQLG-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=O)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O)C

Origin of Product

United States

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